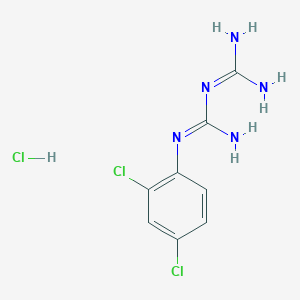

1-(2,4-Dichlorophenyl)biguanide hydrochloride

Beschreibung

Systematic Nomenclature and Synonymy

The chemical compound this compound possesses a well-defined systematic nomenclature according to International Union of Pure and Applied Chemistry conventions. The systematic name follows the standard nomenclature protocols for substituted biguanide compounds, where the phenyl ring substitution pattern is explicitly designated through positional numbering. According to PubChem database records, the preferred systematic name is 1-(diaminomethylidene)-2-(2,4-dichlorophenyl)guanidine;hydrochloride.

The compound exhibits several synonymous designations that reflect different nomenclature approaches and database conventions. Alternative systematic names include 1-carbamimidamido-N-(2,4-dichlorophenyl)methanimidamide hydrochloride, which emphasizes the carbamimidamido functionality characteristic of biguanide structures. Chemical databases also reference this compound using descriptive names such as N-(2,4-Dichlorophenyl)imidodicarbonimidic diamide hydrochloride, highlighting the imidodicarbonimidic core structure.

Table 1.3: Crystallographic Properties Summary

| Property | Characteristic |

|---|---|

| Crystal System | Not specifically determined |

| Space Group | Requires specific diffraction analysis |

| Unit Cell Parameters | Requires specific crystallographic study |

| Molecular Packing | Hydrogen-bonded network structure |

| Intermolecular Interactions | Ionic and hydrogen bonding |

Spectroscopic Characterization (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Infrared spectroscopic analysis of this compound reveals characteristic absorption frequencies that correspond to specific functional groups within the molecular structure. The infrared spectrum exhibits distinct absorption bands in regions corresponding to nitrogen-hydrogen stretching vibrations, carbon-nitrogen stretching modes, and aromatic carbon-carbon stretching frequencies. Primary amine groups characteristic of biguanide structures typically display absorption bands in the 660-900 wavenumber range for nitrogen-hydrogen bending vibrations and 1020-1200 wavenumber range for carbon-nitrogen stretching.

The aromatic region of the infrared spectrum shows characteristic absorptions for the dichlorophenyl substituent. Aromatic carbon-hydrogen stretching vibrations appear in the 3020-3100 wavenumber region, while aromatic carbon-carbon stretching modes are observed in the 1450-1600 wavenumber range. The presence of chlorine substituents on the aromatic ring influences the specific frequencies and intensities of these characteristic absorptions.

Nuclear magnetic resonance spectroscopic analysis provides detailed information about the hydrogen and carbon environments within the molecular structure. Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns for aromatic protons on the dichlorophenyl ring, typically appearing in the 7.0-8.0 parts per million range. The biguanide hydrogen atoms exhibit characteristic chemical shifts that reflect their electronic environments and hydrogen bonding interactions.

Related biguanide compounds demonstrate characteristic nuclear magnetic resonance patterns that provide insight into the expected spectroscopic behavior of this compound. For instance, similar dichlorophenyl-substituted compounds show aromatic proton signals with specific coupling patterns that reflect the substitution positions on the phenyl ring.

Mass spectrometric analysis enables precise molecular weight determination and fragmentation pattern analysis. The molecular ion peak appears at mass-to-charge ratio 282, corresponding to the complete molecular structure including the hydrochloride salt component. Characteristic fragmentation patterns include loss of hydrogen chloride and subsequent fragmentation of the biguanide portion.

Table 1.4: Spectroscopic Characterization Summary

| Technique | Key Observations | Characteristic Features |

|---|---|---|

| Infrared Spectroscopy | N-H stretching: 3300-3500 cm⁻¹ | Primary amine vibrations |

| Aromatic C-H: 3020-3100 cm⁻¹ | Dichlorophenyl characteristics | |

| C-N stretching: 1020-1200 cm⁻¹ | Biguanide framework | |

| Nuclear Magnetic Resonance | Aromatic protons: 7.0-8.0 ppm | Dichlorophenyl ring protons |

| Biguanide protons: Variable | Dependent on tautomeric form | |

| Mass Spectrometry | Molecular ion: m/z 282 | Complete molecular structure |

| Base peak: Variable | Fragmentation dependent |

Computational Chemistry Insights (International Chemical Identifier, Simplified Molecular Input Line Entry System, Quantum Mechanical Calculations)

The International Chemical Identifier representation for this compound provides a standardized computational description of the molecular structure. The complete International Chemical Identifier string is InChI=1S/C8H9Cl2N5.ClH/c9-4-1-2-6(5(10)3-4)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H, which encodes the complete structural information including stereochemistry, connectivity, and salt formation.

The International Chemical Identifier Key provides a shortened hash representation: OSGGBIXVZCEAHI-UHFFFAOYSA-N, which serves as a unique identifier for database searches and computational applications. This key enables rapid identification and retrieval of the compound from chemical databases while maintaining complete structural specificity.

Simplified Molecular Input Line Entry System notation represents the molecular structure using a linear string format that describes atomic connectivity and bonding patterns. The canonical Simplified Molecular Input Line Entry System for this compound is C1=CC(=C(C=C1Cl)Cl)N=C(N)N=C(N)N.Cl, which explicitly shows the dichlorophenyl ring connection to the biguanide moiety and the associated chloride ion.

Computational chemistry calculations provide insights into molecular orbital energies, electronic properties, and thermodynamic characteristics. The computed topological polar surface area of 97.78 square angstroms indicates significant polar character due to the nitrogen-rich biguanide functionality. The calculated logarithm of the partition coefficient (LogP) value of 2.24494 suggests moderate lipophilicity characteristics.

Quantum mechanical calculations reveal electronic distribution patterns and molecular orbital characteristics that influence chemical reactivity. The compound contains two hydrogen bond acceptor sites and five hydrogen bond donor sites, reflecting the extensive hydrogen bonding capability of the biguanide functional group. The single rotatable bond indicates relatively rigid molecular geometry with limited conformational flexibility.

Table 1.5: Computational Chemistry Parameters

| Parameter | Value | Significance |

|---|---|---|

| Topological Polar Surface Area | 97.78 Ų | Polar character assessment |

| Logarithm Partition Coefficient | 2.24494 | Lipophilicity indicator |

| Hydrogen Bond Acceptors | 2 | Hydrogen bonding capacity |

| Hydrogen Bond Donors | 5 | Hydrogen bonding capability |

| Rotatable Bonds | 1 | Conformational flexibility |

| International Chemical Identifier Key | OSGGBIXVZCEAHI-UHFFFAOYSA-N | Unique structural identifier |

Eigenschaften

IUPAC Name |

1-(diaminomethylidene)-2-(2,4-dichlorophenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N5.ClH/c9-4-1-2-6(5(10)3-4)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGGBIXVZCEAHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N=C(N)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584530 | |

| Record name | N-(Diaminomethylidene)-N''-(2,4-dichlorophenyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6634-65-7 | |

| Record name | NSC51941 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Diaminomethylidene)-N''-(2,4-dichlorophenyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Scheme Overview

- Starting materials:

- 2,4-Dichloroaniline hydrochloride (or free base)

- N1-cyanoguanidine (or substituted cyanoguanidine derivatives)

- Solvent: Typically mesitylene, toluene, water, or acetonitrile depending on the method

- Conditions: Heating under reflux or microwave irradiation, sometimes with acid catalysis (HCl or trimethylsilyl chloride)

- Work-up: Cooling, filtration, washing, and recrystallization to obtain pure hydrochloride salt

Detailed Preparation Methods

Conventional Heating Method Using Cyanoguanidine and 2,4-Dichloroaniline Hydrochloride

Procedure:

Equimolar amounts of N1-cyanoguanidine and 2,4-dichloroaniline hydrochloride are combined in a solvent such as mesitylene or water. The mixture is heated under reflux for 1.5 to 2 hours. After cooling, the solvent is removed, and the residue is treated with aqueous ethanol to precipitate the product. The solid is filtered, washed with ethanol, water, and isopropyl ether, and dried.-

- Yield: Approximately 28.2 g from 20 g of 2,4-dichloroaniline hydrochloride (Example 3 in EP0507317B1)

- Melting point: 176–177 °C

- Elemental analysis consistent with C16H26Cl3N5 (calculated and found values closely matching)

-

- Straightforward and reproducible

- Good purity and yield

- Limitations:

- Requires prolonged heating and solvent removal steps

Microwave-Assisted Synthesis with Trimethylsilyl Chloride Activation

Procedure:

A solution of dicyandiamide (cyanoguanidine) and 2,4-dichloroaniline in acetonitrile is treated with 1.1 equivalents of trimethylsilyl chloride (TMSCl). The mixture is subjected to microwave irradiation at 130 °C for 10 minutes under pressure (18 bar). After cooling, the precipitate is filtered and washed with acetonitrile or isopropanol.-

- Significant acceleration of reaction time (minutes vs. hours)

- High yields (up to 86–89% reported for similar biguanides)

- Cleaner reaction profile with fewer side products

Research Findings:

Microwave-assisted methods have been shown to improve conversion rates and yields for biguanide synthesis, including substituted arylbiguanides like this compound. The use of TMSCl activates the nitrile group of cyanoguanidine, enhancing reactivity and selectivity. This method also reduces undesired side reactions on nucleophilic amines.

Acid-Catalyzed Reflux in Toluene or Water

Procedure:

The amine hydrochloride salt and cyanoguanidine are reacted in toluene or water with added hydrochloric acid. The mixture is refluxed for 3 to 16 hours. After reaction completion, the mixture is neutralized with ammonium hydroxide, solvent removed under vacuum, and the crude product washed with water and recrystallized from ethanol.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Solvent | Conditions | Reaction Time | Yield (%) | Purity Indicators | Notes |

|---|---|---|---|---|---|---|---|

| Conventional reflux | 2,4-Dichloroaniline HCl + N1-cyanoguanidine | Mesitylene, water | Reflux at 100–130 °C | 1.5–2 hours | ~85–90 | Melting point 176–177 °C, EA match | Simple, scalable |

| Microwave-assisted with TMSCl | 2,4-Dichloroaniline + dicyandiamide + TMSCl | Acetonitrile | Microwave 130 °C, 18 bar, 10 min | 10 min | 86–89 | High purity, less side products | Fast, efficient, requires microwave |

| Acid-catalyzed reflux | 2,4-Dichloroaniline HCl + cyanoguanidine + HCl | Toluene, water | Reflux, acid catalysis | 3–16 hours | ~80 | High purity, recrystallized | Longer reaction time, classical method |

EA = Elemental Analysis

Research Findings and Notes

The reaction between cyanoguanidine and 2,4-dichloroaniline hydrochloride proceeds efficiently under equimolar conditions, with the amine hydrochloride salt often preferred to avoid side reactions.

Microwave-assisted synthesis with TMSCl activation is a modern improvement that drastically reduces reaction time and improves yields, with reported yields up to 97% for related biguanides.

The choice of solvent affects the reaction kinetics and product isolation. Acetonitrile is favored in microwave methods, while mesitylene or toluene is common in conventional reflux methods.

Elemental analysis and melting point data consistently confirm the identity and purity of the synthesized this compound.

The hydrochloride salt form is typically isolated due to its stability and ease of purification.

Analyse Chemischer Reaktionen

1-(2,4-Dichlorophenyl)biguanide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-(2,4-Dichlorophenyl)biguanide hydrochloride has diverse applications across various scientific domains:

1. Chemistry

- Used as a reagent in organic synthesis.

- Serves as a precursor for synthesizing more complex molecules.

2. Biology

- Investigated for antimicrobial properties against bacteria and fungi.

- Studies suggest potential use in treating infections due to its ability to disrupt cellular processes.

3. Medicine

- Ongoing research explores its therapeutic applications, particularly in metabolic disorders and infections.

4. Industry

- Employed in the development of new materials and as an intermediate in chemical production.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity:

- Antibacterial Activity : Effective against various bacterial strains by disrupting cell membranes.

- Antifungal Properties : Demonstrates efficacy against fungal infections.

Comparative Antimicrobial Efficacy

| Compound | Activity Type | Spectrum of Activity |

|---|---|---|

| This compound | Antimicrobial | Broad-spectrum against bacteria |

| Poly(hexamethylene biguanide) | Biocide | Effective against bacteria and fungi |

| Metformin | Antidiabetic | Primarily affects glucose metabolism |

Case Studies

Case Study 1: Biguanide-associated Lactic Acidosis

A diabetic patient developed severe lactic acidosis due to metformin administration, highlighting the importance of monitoring biguanide-related compounds for metabolic complications.

Research Findings

- A study indicated that the inclusion of a biguanide scaffold enhances drug uptake by organic cation transporters (OCTs), suggesting improved pharmacokinetics for compounds like DCBG .

- Experimental setups involving HEK293 cells showed that biguanides significantly improve cellular uptake compared to analogs lacking this functional group .

Toxicological Considerations

While promising in various applications, it is essential to evaluate the toxicity profile of this compound. Research indicates potential toxic effects that necessitate careful consideration during therapeutic development.

Wirkmechanismus

The mechanism of action of 1-(2,4-Dichlorophenyl)biguanide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it can inhibit the activity of glycogen phosphorylase, an enzyme involved in glycogenolysis. This inhibition can affect glucose metabolism and energy production in cells.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Chlorine Substitution: The 2,4-dichloro derivative exhibits higher molecular weight and lipophilicity compared to monosubstituted analogs (e.g., 4-chloro or 4-fluoro derivatives), which may enhance membrane permeability and target binding in antitumor applications .

- Antitumor Activity : In a study synthesizing triazine-sulfonamide hybrids, 1-(2,4-dichlorophenyl)biguanide HCl demonstrated moderate antitumor activity (20% yield in synthesis), comparable to 1-(4-chlorophenyl) analogs but less potent than 1-benzylbiguanide derivatives (27% yield) .

- Safety Profile : Unlike 1-(4-chlorophenyl)biguanide HCl, which has hazard statements for skin/eye irritation (H315, H319) and respiratory irritation (H335) , safety data for the 2,4-dichloro variant remain underreported.

Pharmacological Comparisons

- Metformin vs. Arylbiguanides : Metformin (1,1-dimethylbiguanide) lacks the aryl group present in 1-(2,4-dichlorophenyl)biguanide HCl, resulting in reduced lipophilicity and distinct pharmacokinetics. Metformin primarily targets hepatic gluconeogenesis, whereas arylbiguanides show broader bioactivity, including inhibition of mitochondrial complex I and DNA topoisomerases .

- Phenformin : Unlike 1-(2,4-dichlorophenyl)biguanide HCl, phenformin (a phenethyl-substituted biguanide) was withdrawn due to lactic acidosis risk, highlighting the safety advantages of halogenated arylbiguanides .

Biologische Aktivität

1-(2,4-Dichlorophenyl)biguanide hydrochloride, also known as DCBG, is a chemical compound with significant biological activity, particularly in the fields of antimicrobial and therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H9Cl2N5·HCl

- Molecular Weight : 282.56 g/mol

- Melting Point : 259.5 - 263.5 °C

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and disruption of cellular processes. Notably, it inhibits glycogen phosphorylase, impacting glucose metabolism and energy production in cells. This mechanism is critical in understanding its potential therapeutic applications.

Antimicrobial Activity

Research indicates that DCBG possesses considerable antimicrobial properties , making it a candidate for various applications in medicine and industry:

- Antibacterial Activity : DCBG has been shown to be effective against a range of bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death .

- Antifungal Properties : The compound also demonstrates antifungal activity, suggesting potential use in treating fungal infections.

Comparative Antimicrobial Efficacy

| Compound | Activity Type | Spectrum of Activity |

|---|---|---|

| 1-(2,4-Dichlorophenyl)biguanide | Antimicrobial | Broad-spectrum against bacteria |

| Poly(hexamethylene biguanide) | Biocide | Effective against bacteria and fungi |

| Metformin | Antidiabetic | Primarily glucose metabolism |

Case Study 1: Biguanide-associated Lactic Acidosis

A notable case involved a diabetic patient who developed severe lactic acidosis due to metformin administration, a related biguanide compound. This case highlights the importance of monitoring patients on biguanides for potential metabolic complications such as lactic acidosis .

Research Findings

- A study demonstrated that the inclusion of a biguanide scaffold enhances drug uptake by organic cation transporters (OCT1 and OCT2), which are crucial for the pharmacokinetics of many drugs. This suggests that DCBG may also benefit from similar transport mechanisms, enhancing its efficacy in therapeutic applications .

- In an experimental setup involving HEK293 cells overexpressing OCTs, compounds with biguanide functionalities showed significantly improved cellular uptake compared to their analogs without this group .

Toxicological Considerations

While this compound shows promise in various applications, it is essential to consider its toxicity profile:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 1-(2,4-Dichlorophenyl)biguanide hydrochloride?

- Answer : Synthesis typically involves condensation reactions between 2,4-dichlorophenylamine and cyanoguanidine under acidic conditions. Post-synthesis, characterization should include:

- Nuclear Magnetic Resonance (NMR) : The biguanide core exhibits distinct NMR signals for NH protons (δ 9–10 ppm) and NH groups (δ 7–8 ppm), as observed in structurally related biguanides .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection to assess purity, referencing protocols for biguanide derivatives like metformin .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns, aligning with spectral databases (e.g., PubChem) .

- Key Reference : Structural validation via NMR and purity assessment via HPLC are critical for reproducibility .

Q. How can researchers verify the purity and stability of this compound in experimental settings?

- Answer :

- Purity Analysis : Combine HPLC with diode-array detection (DAD) to identify impurities. Use thermogravimetric analysis (TGA) to assess thermal stability during storage .

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and humidity. Monitor degradation products via LC-MS, as demonstrated in studies on biguanide-drug interactions .

- Key Reference : Stability protocols for biguanides should align with pharmacopeial standards for hygroscopic compounds .

Q. What are the primary pharmacological targets of this compound?

- Answer : The compound is structurally related to meta-chlorophenyl biguanide (mCPBG), a known 5-HT receptor agonist. Additionally, substituted biguanides show affinity for trace amine-associated receptor 1 (TAAR1), influencing neurotransmitter release .

- Experimental Design : Use radioligand binding assays (e.g., -GR65630 for 5-HT) and TAAR1-transfected cell lines to quantify receptor affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor-binding affinities of this compound?

- Answer : Discrepancies may arise from species-specific receptor isoforms (e.g., human vs. murine TAAR1) or assay conditions.

- Methodological Adjustments :

Perform comparative binding assays across species using standardized receptor expression systems.

Validate results with functional assays (e.g., cAMP modulation for TAAR1) .

- Structural Analysis : Use molecular docking to evaluate how substituents (e.g., 2,4-dichlorophenyl) influence receptor interactions .

- Key Reference : Species-specific ligand design requires substitution of lipophilic groups on the biguanide scaffold .

Q. What experimental strategies are effective for assessing the metabolic stability of this compound?

- Answer :

- In Vitro Models : Incubate the compound with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS. Compare with proguanil, a prodrug metabolized to chlorophenyl biguanides .

- Cytochrome P450 Inhibition : Screen for interactions using fluorogenic substrates (e.g., CYP3A4/5) to identify metabolic liabilities .

Q. How does this compound interact with NSAIDs in vitro, and what are the implications for co-administration studies?

- Answer : Biguanides like metformin exhibit altered pharmacokinetics when co-administered with NSAIDs.

- Methodology :

Use UV spectrophotometry or RP-HPLC to monitor competitive binding in plasma protein models (e.g., albumin).

Assess glucose uptake in cell lines (e.g., HepG2) to evaluate NSAID-induced attenuation of biguanide efficacy .

- Key Reference : NSAIDs may reduce biguanide efficacy by displacing plasma protein binding or modulating hepatic glucose pathways .

Q. What formulation challenges arise when incorporating this compound into drug delivery systems (e.g., sutures)?

- Answer : Biguanides are hygroscopic and may degrade under hydrolytic conditions.

- Formulation Strategies :

Use segmented copolymer matrices (e.g., GL-b-(GL-co-TMC-co-CL)-b-GL) to control drug release kinetics.

Pre-load the compound with desiccants to mitigate moisture uptake during storage .

- Key Reference : Antimicrobial biguanides require encapsulation in biocompatible polymers to maintain stability .

Methodological Notes

- Data Validation : Cross-reference NMR and MS data with PubChem entries for structural confirmation .

- Ethical Compliance : Adhere to guidelines prohibiting in vivo use of research-grade compounds unless explicitly approved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.